molecular formula C14H19NO4 B2467438 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248355-07-7

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2467438
CAS RN: 2248355-07-7
M. Wt: 265.309
InChI Key: PWBBADVEDHUFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in the modulation of pain signaling pathways.

Mechanism of Action

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid exerts its analgesic effects by selectively blocking the AT2R, which is expressed on sensory neurons and plays a role in pain signaling. By blocking the AT2R, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid inhibits the release of pain mediators and reduces the sensitivity of sensory neurons to painful stimuli.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have other biochemical and physiological effects. For example, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce inflammation in animal models of arthritis and to improve vascular function in models of hypertension. These effects may be related to the role of the AT2R in regulating inflammation and vascular tone.

Advantages and Limitations for Lab Experiments

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages as a tool compound for studying pain signaling pathways. It is highly selective for the AT2R, which allows for the specific modulation of this receptor without affecting other signaling pathways. 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. However, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.

Future Directions

There are several potential future directions for research on 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid and related compounds. One area of interest is the development of more potent and selective AT2R antagonists, which could provide greater therapeutic benefits with fewer side effects. Another area of interest is the investigation of the role of the AT2R in other physiological processes, such as inflammation and cardiovascular function. Finally, the use of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid as a tool compound for studying pain signaling pathways could lead to the identification of novel targets for the development of new analgesic drugs.

Synthesis Methods

The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves a multi-step process, which includes the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to produce the target molecule. The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been described in several scientific publications, and the process has been optimized to achieve high yields and purity.

Scientific Research Applications

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been the subject of extensive scientific research, including preclinical studies and clinical trials. In preclinical studies, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been evaluated as a potential treatment for post-herpetic neuralgia, a type of chronic pain that can occur after an episode of shingles.

properties

IUPAC Name

4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-9-6-7-10(12(16)17)8-11(9)15-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBADVEDHUFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl]amino}-4-ethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.